molecular formula C10H7NO2 B1331352 Isoquinoline-5-carboxylic acid CAS No. 27810-64-6

Isoquinoline-5-carboxylic acid

Cat. No. B1331352
CAS RN: 27810-64-6
M. Wt: 173.17 g/mol
InChI Key: ZIPLFLRGHZAXSJ-UHFFFAOYSA-N
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Description

Isoquinoline-5-carboxylic acid is a chemical compound that is part of the isoquinoline family, which are benzopyridine derivatives. Isoquinoline carboxylic acids, such as isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid, have been studied for their conformations, structures, vibrations, chemical shifts, and reactivity properties . These compounds are of interest due to their potential applications in medicinal chemistry and their presence in various biologically active compounds .

Synthesis Analysis

The synthesis of isoquinoline carboxylic acid derivatives has been explored through various methods. For instance, the Pictet-Spengler reaction has been employed to synthesize tetrahydroisoquinoline carboxylic acids, which are analogs of phenylalanine and have been identified as core structural elements in several peptide-based drugs . Additionally, a metal-free synthesis approach has been developed for carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones, which uses 2-arylbenzoimidazoles and oxamic acids as starting materials . Other synthetic methods include intra- and intermolecular [4 + 2] cycloaddition reactions , as well as radical cascade cyclization .

Molecular Structure Analysis

The molecular structure of isoquinoline carboxylic acids has been investigated using various experimental and theoretical techniques. The most stable conformers of isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid have been determined, and their geometries optimized using high-level computational methods . The electronic properties, vibrational modes, and thermodynamic properties have also been studied, providing insights into the size, shape, and reactive sites of these molecules .

Chemical Reactions Analysis

Isoquinoline carboxylic acids participate in various chemical reactions. For example, oxorhenium(V) complexes incorporating isoquinoline carboxylic acid derivatives have been synthesized and tested as potential catalysts in epoxidation reactions . The synthesis of isoquinoline derivatives has also been explored for the creation of amidic derivatives with potential analgesic, anti-inflammatory, and antipyretic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline carboxylic acids have been characterized through spectroscopic methods and single crystal X-ray diffraction analysis . The molecular electrostatic potential and total electron density have been determined to explain the reactive sites of the molecules . Additionally, the 1H and 13C NMR chemical shifts have been calculated to provide further information on the electronic environment within these compounds .

Scientific Research Applications

  • Organic and Pharmaceutical Chemistry

    • Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities .
    • They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
    • The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies .
    • Some of these strategies have already been implemented via semi-synthesis or total synthesis .
  • Synthesis of Isoquinoline and Its Derivatives

    • Isoquinolines were prepared via utilization the weakly coordinating nature of the carboxylic acid .
    • The N-O bond of α-imino-oxalic acid could act as the internal oxidant .
    • Both terminal and internal alkynes can be efficiently applied in the catalytic system which demonstrated a broad substrate scope .
  • Therapeutic Potential of Functionalized Quinoline Motifs

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
  • Bioorganic Chemistry

    • Quinoline derivatives are known to have a broad range of applications in medicinal, bioorganic, and industrial chemistry .
    • They have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
  • Industrial Chemistry

    • Quinoline derivatives are also used in industrial chemistry .
    • They are used as building blocks in the synthesis of more complex compounds .
  • Synthetic Organic Chemistry

    • Quinoline derivatives are used in the field of synthetic organic chemistry .
    • They are used in the synthesis of various organic compounds .
  • Drug Design

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
  • Chemistry and Pharmacology

    • Development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
    • Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, that are considered as important components of many biologically active products .
  • Medicinal Chemistry Research

    • Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
    • The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Safety And Hazards

Isoquinoline-5-carboxylic acid is classified as Acute toxicity, Oral (Category 4), H302 and Eye irritation (Category 2A), H319 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

isoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLFLRGHZAXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950491
Record name Isoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-5-carboxylic acid

CAS RN

27810-64-6
Record name 27810-64-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Maffeis, L Draghi, M Cametti - ChemistrySelect, 2023 - Wiley Online Library
… Here, we explored the formation of CPs made with isoquinoline-5-carboxylic acid and Cu(II) ions by using different solvent systems (EtOH/DMF mixtures) and synthetic routes. We found …
E Smith, RS Jaret, M Shamma… - Journal of the American …, 1964 - ACS Publications
… then synthesized according to Elderfield1 from isoquinoline-5-carboxylic acid, and the two hydrobromide salts were found to have identical infrared spectra (KBr disks). Hydrolysis of …
Number of citations: 14 pubs.acs.org
MM Haskins, M Lusi, MJ Zaworotko - Crystal Growth & Design, 2022 - ACS Publications
… , 4,4′-azopyridine, 1,4-diazabicyclo[2.2.2]octane, piperazine, 1,2-bis(4-pyridyl)ethane, 1,2-bis(4-pyridyl)xylene, 1,2-di(4-pyridyl)-1,2-ethanediol, and isoquinoline-5-carboxylic acid) …
Number of citations: 7 pubs.acs.org
X Yin, Z Yang, G Huang, J Bian, D Wang… - New Journal of …, 2019 - pubs.rsc.org
… These were used to synthesize ten phosphorescent iridium complexes with picolinate (pic), isoquinoline-5-carboxylic acid (3-IQA), quinoline-2-carboxylic acid (2-QA), phenyl …
Number of citations: 6 pubs.rsc.org
LJ Li, ZQ Zhou, ZK Liu, YY He, FC Jia… - Chemical …, 2023 - pubs.rsc.org
… In addition, heterocyclic carboxylic acids such as isoquinoline-5-carboxylic acid, benzo[b]thiophene-1-carboxylic acid and 1-methyl-1H-indole-2-carboxylic acid were smoothly coupled …
Number of citations: 2 pubs.rsc.org
I Niopas, GA Smail - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
… ,1Oa-hexahydro-2-methylI ,3-dioxoir?ziduzo[1,5-b]isoquinoline-5-carboxylic acid 8n (0.9 g, … - 1,3-dioxo-2-phenylimidazo[ 1,5-h]isoquinoline-5-carboxylic acid 8p (0.96 g, 7573, mp 246 …
Number of citations: 11 pubs.rsc.org
E Glyde, R Taylor - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… Isoquinoline-5-carboxylic acid (12 g, 0.069 mol) was esterified with an excess of Concentrated sulphuric acid and absolute alcohol with heating under reflux during 3 days. Normal work-…
Number of citations: 10 pubs.rsc.org
D Manetti, C Bellucci, S Dei, E Teodori, K Varani… - European Journal of …, 2016 - Elsevier
… Isoquinoline-5-carboxylic acid was commercially available. … amines 20–21 with acids 26 or 27, or isoquinoline-5-carboxylic acid, using a suitable coupling method. Compounds 7–14 (B …
Number of citations: 4 www.sciencedirect.com
N Landoni, G Lesma, A Sacchetti… - The Journal of Organic …, 2007 - ACS Publications
… synthesis of enantiopure tetrapeptide mimics 3a and 3b (Ac-AHPIC-NHMe, AHPIC = 2-amino-8,9-dimethoxy-3-oxo-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline-5-carboxylic acid) …
Number of citations: 26 pubs.acs.org
LW Deady, T Rodemann - Australian journal of chemistry, 2001 - CSIRO Publishing
6-Butyl-5,6-dihydrobenzimidazo[2,1-a]isoquinoline, 3,9- and 3,10-dimethoxy, and 3,9- and 3,10-dihydroxy analogues, and their 12-methyl quaternary salts were prepared by a multistep …
Number of citations: 39 www.publish.csiro.au

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